N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Compounds structurally related to the query chemical have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the nucleotide synthesis pathway. This duality suggests potential applications in cancer treatment, as inhibiting these enzymes can disrupt DNA synthesis in rapidly dividing cells. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogs showed potent inhibitory activities against human TS and DHFR, with applications as antitumor agents [Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R. (2008). Journal of medicinal chemistry].
Antimicrobial and Antifungal Agents
Several derivatives of thieno[3,2-d]pyrimidine, a core structure related to the query compound, have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown promise as antimicrobial agents, suggesting potential applications in treating bacterial and fungal infections. The synthesis and biological evaluation of these compounds highlight their potential in developing new antimicrobial drugs [Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Molecules].
Antitumor Activity
New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine were synthesized and evaluated for their antitumor activity. These compounds, through their diverse functional groups and structural modifications, have shown potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests potential applications in cancer therapy, especially for compounds that exhibit significant growth inhibition compared to established chemotherapy agents like doxorubicin [Hafez, H., & El-Gazzar, A.-R. B. A. (2017). Acta Pharmaceutica].
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-5-22-18(24)17-14(8-11(2)28-17)21-19(22)27-10-16(23)20-13-9-12(25-3)6-7-15(13)26-4/h6-7,9,11H,5,8,10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNZMXIMRUSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.